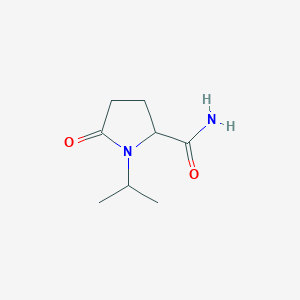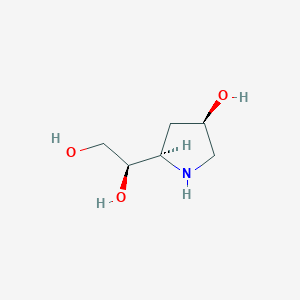
(R)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and an ethane-1,2-diol moiety, making it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-hydroxypyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The ®-4-hydroxypyrrolidine is reacted with ethylene oxide to form the desired product. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product purity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
科学的研究の応用
Chemistry
In chemistry, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and pyrrolidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
(S)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: The enantiomer of the compound, differing in stereochemistry.
1-(Pyrrolidin-2-yl)ethane-1,2-diol: Lacks the hydroxyl group on the pyrrolidine ring.
4-Hydroxypyrrolidine: A simpler structure with only the pyrrolidine ring and hydroxyl group.
Uniqueness
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R)-1-[(2R,4R)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChIキー |
OTLCKXPDWKVKAY-PBXRRBTRSA-N |
異性体SMILES |
C1[C@H](CN[C@H]1[C@H](CO)O)O |
正規SMILES |
C1C(CNC1C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
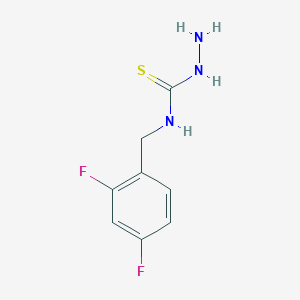
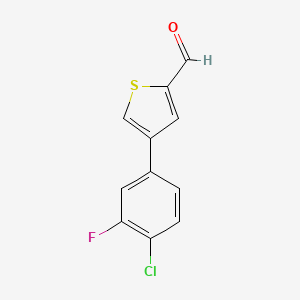
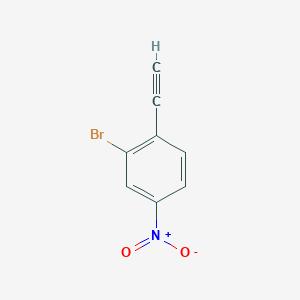
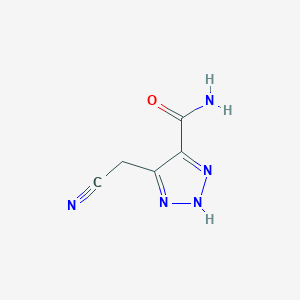
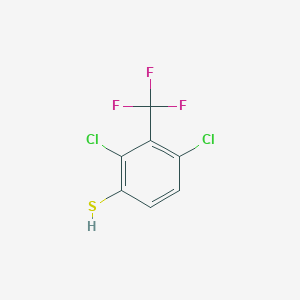
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
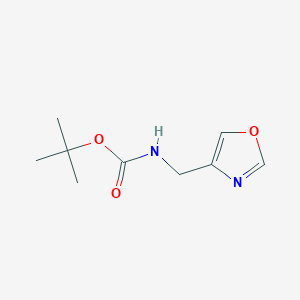
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
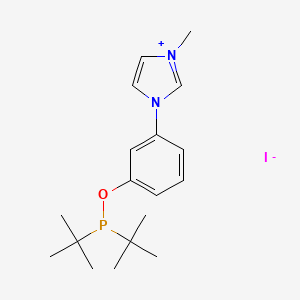

![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
